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molecular formula C8H12O2 B8572154 Ethyl 2,3-dimethylcycloprop-2-ene-1-carboxylate CAS No. 5783-75-5

Ethyl 2,3-dimethylcycloprop-2-ene-1-carboxylate

Cat. No. B8572154
M. Wt: 140.18 g/mol
InChI Key: NXYMSISRMBZIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148380B2

Procedure details

Under a nitrogen atmosphere 2-butyn (9.50 g, 176 mmol) was cooled to 0° C. and Rh2(OAc)4 (195 mg) was added. To the resulting suspension was added slowly over a period of 4.5 hours ethyl diazoacetate (8.02 g, 70 mmol). The mixture was stirred for 30 minutes and pentane (30 mL) was added. The solids were removed by filtration over Celite and the filtrate was concentrated in vacuo to afford ethyl 2,3-dimethylcycloprop-2-enecarboxylate (below) as a mixture with ethyl diazoacetate.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh2(OAc)4
Quantity
195 mg
Type
reactant
Reaction Step Two
Quantity
8.02 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]#[C:3][CH3:4].[N+:5](=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N-:6]>CCCCC>[CH3:1][C:2]1[CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]=1[CH3:4].[N+:5](=[CH:7][C:8]([O:10][CH2:3][CH3:4])=[O:9])=[N-:6]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
CC#CC
Step Two
Name
Rh2(OAc)4
Quantity
195 mg
Type
reactant
Smiles
Step Three
Name
Quantity
8.02 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C(C1C)C(=O)OCC
Name
Type
product
Smiles
[N+](=[N-])=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08148380B2

Procedure details

Under a nitrogen atmosphere 2-butyn (9.50 g, 176 mmol) was cooled to 0° C. and Rh2(OAc)4 (195 mg) was added. To the resulting suspension was added slowly over a period of 4.5 hours ethyl diazoacetate (8.02 g, 70 mmol). The mixture was stirred for 30 minutes and pentane (30 mL) was added. The solids were removed by filtration over Celite and the filtrate was concentrated in vacuo to afford ethyl 2,3-dimethylcycloprop-2-enecarboxylate (below) as a mixture with ethyl diazoacetate.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Rh2(OAc)4
Quantity
195 mg
Type
reactant
Reaction Step Two
Quantity
8.02 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]#[C:3][CH3:4].[N+:5](=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N-:6]>CCCCC>[CH3:1][C:2]1[CH:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:3]=1[CH3:4].[N+:5](=[CH:7][C:8]([O:10][CH2:3][CH3:4])=[O:9])=[N-:6]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
CC#CC
Step Two
Name
Rh2(OAc)4
Quantity
195 mg
Type
reactant
Smiles
Step Three
Name
Quantity
8.02 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C(C1C)C(=O)OCC
Name
Type
product
Smiles
[N+](=[N-])=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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